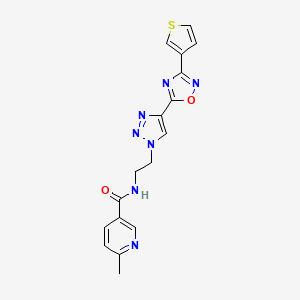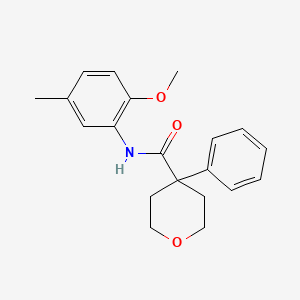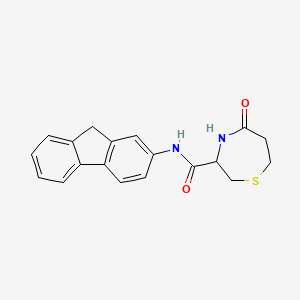
N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as FTC, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FTC belongs to the family of thiazepane derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antibiofilm Agents
Researchers have identified 1-(9H-fluoren-2-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone as a promising therapeutic candidate. This compound exhibits drug-like characteristics and demonstrates potent anti-biofilm efficacy against Pseudomonas sp. Biofilms pose significant challenges in healthcare settings, and finding effective agents to combat them is critical. N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide could offer new opportunities for antibiotic development .
Asymmetric Polymerization
The compound has been investigated in asymmetric polymerization processes. Optically active anionic initiators, such as the lithium salts of (S)-1-(9H-fluoren-2-yl)-4-isopropyl-4,5-dihydrooxazole and (S)-2-(9H-fluoren-2-yl)-4-isopropyl-4,5-dihydrooxazole, have been employed for the anionic polymerization of N-vinylcarbazole. These studies explore the synthesis of chiral polymers with potential applications in materials science and catalysis .
Supramolecular Chemistry
The compound’s unique structure allows for interesting supramolecular interactions. Researchers investigate its self-assembly behavior, host-guest interactions, and crystal engineering. These studies contribute to the design of functional materials with tailored properties.
Propiedades
IUPAC Name |
N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18-7-8-24-11-17(21-18)19(23)20-14-5-6-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-6,10,17H,7-9,11H2,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUGXKCSVLHANW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

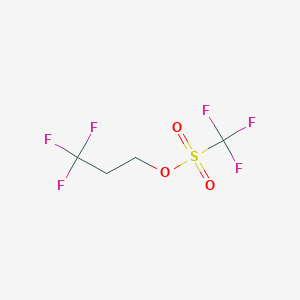
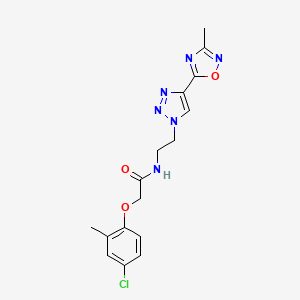

![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

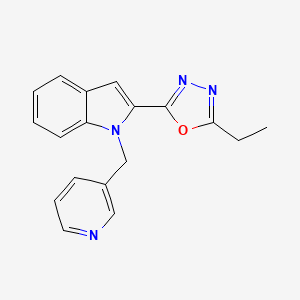
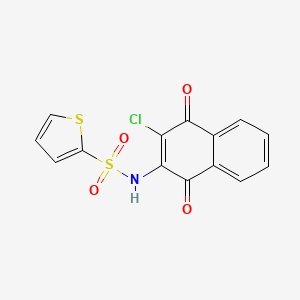
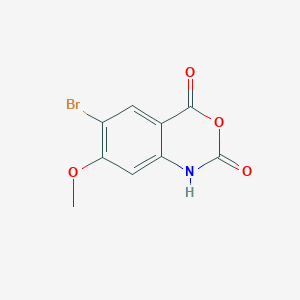
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2399034.png)

